molecular formula C11H22N2O3 B6591719 tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate CAS No. 1508368-16-8

tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate

Cat. No. B6591719
CAS RN: 1508368-16-8
M. Wt: 230.30 g/mol
InChI Key: SWRHNCDMOPMNBQ-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate” is a tert-butyl ester derivative of 2-(1-aminoethyl)morpholine-4-carboxylic acid . It is an important intermediate in the synthesis of pharmaceutical compounds and agrochemicals . This compound is commonly used in the field of organic chemistry as a building block for the synthesis of various biologically active molecules .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H22N2O3 . The molecular weight is 230.3 .


Physical And Chemical Properties Analysis

“this compound” is a solid or semi-solid or lump or liquid . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Safety and Hazards

“tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate” is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl 3-(1-aminoethyl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-8(12)9-7-15-6-5-13(9)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRHNCDMOPMNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COCCN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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